![molecular formula C9H17NO3 B11905512 (R)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate](/img/structure/B11905512.png)
(R)-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate
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Overview
Description
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is a chiral compound with a unique structure that includes an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring
Industrial Production Methods
Industrial production methods for ®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce amino alcohols.
Scientific Research Applications
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-amino-2-(oxetan-3-yl)acetate
- Ethyl ®-2-amino-2-(oxetan-3-yl)acetate
Uniqueness
®-tert-Butyl 2-amino-2-(oxetan-3-yl)acetate is unique due to its tert-butyl ester group, which can influence its reactivity and stability compared to similar compounds. This structural feature can also affect its solubility and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-2-(oxetan-3-yl)acetate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7(10)6-4-12-5-6/h6-7H,4-5,10H2,1-3H3/t7-/m1/s1 |
InChI Key |
JGEBSZPPRJLLDA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1COC1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1COC1)N |
Origin of Product |
United States |
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